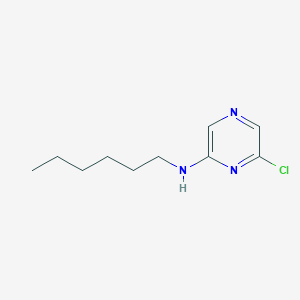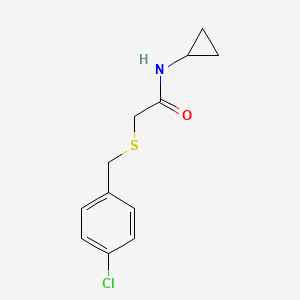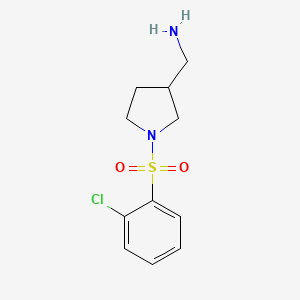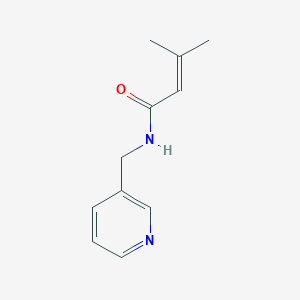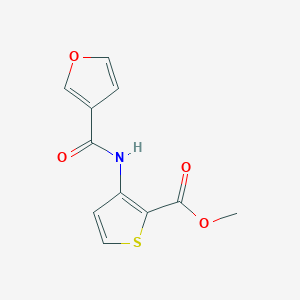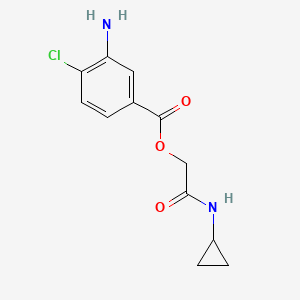
5-(4-Methylbenzyl)-1,3-thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Methylbenzyl)thiazolidine-2,4-dione is a compound belonging to the thiazolidinedione class, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound has garnered interest due to its potential biological activities and applications in various fields, including medicinal chemistry and industrial processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylbenzyl)thiazolidine-2,4-dione typically involves the reaction of 2-chloroacetic acid with thiourea in the presence of concentrated hydrochloric acid to form the thiazolidine-2,4-dione core. This intermediate is then reacted with 4-methylbenzyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often employ similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs and environmental impact .
化学反应分析
Types of Reactions
5-(4-Methylbenzyl)thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antioxidant agent.
Medicine: Research indicates its potential use in developing antidiabetic and anti-inflammatory drugs.
Industry: It is used in the synthesis of polymers and other industrial chemicals.
作用机制
The mechanism of action of 5-(4-Methylbenzyl)thiazolidine-2,4-dione involves its interaction with specific molecular targets. For instance, in antidiabetic applications, it acts as an agonist for peroxisome proliferator-activated receptors (PPARs), particularly PPARγ. This activation leads to the regulation of genes involved in glucose and lipid metabolism .
相似化合物的比较
Similar Compounds
- 5-(4-Methoxybenzyl)thiazolidine-2,4-dione
- 5-(3,4-Dimethoxybenzyl)thiazolidine-2,4-dione
- 5-(3,4,5-Trimethoxybenzyl)thiazolidine-2,4-dione
Uniqueness
5-(4-Methylbenzyl)thiazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct biological activities compared to its analogs. The presence of the 4-methylbenzyl group enhances its antimicrobial and antioxidant properties, making it a valuable compound for further research and development .
属性
分子式 |
C11H11NO2S |
|---|---|
分子量 |
221.28 g/mol |
IUPAC 名称 |
5-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C11H11NO2S/c1-7-2-4-8(5-3-7)6-9-10(13)12-11(14)15-9/h2-5,9H,6H2,1H3,(H,12,13,14) |
InChI 键 |
AUTCHGUUOVSZOZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)CC2C(=O)NC(=O)S2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


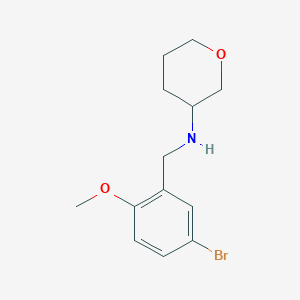
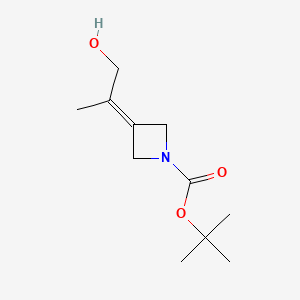
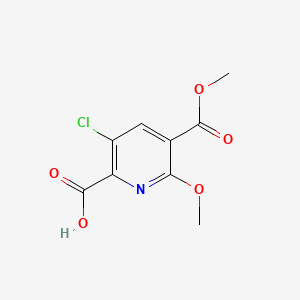
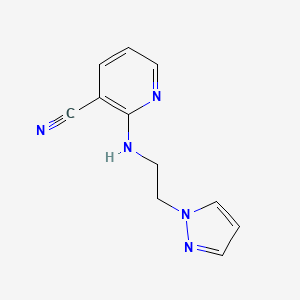
![tert-Butyl (5-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl)carbamate](/img/structure/B14906869.png)
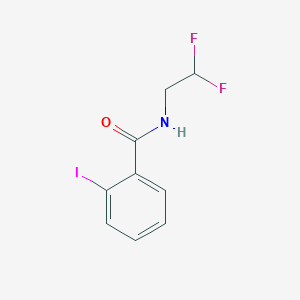
![1-{N-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycyl}piperidine-4-carboxamide](/img/structure/B14906881.png)
